molecular formula C9H9ClN2O3 B6275587 6-methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 2763755-29-7

6-methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B6275587
CAS No.: 2763755-29-7
M. Wt: 228.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a methoxy group at the 6th position and a carboxylic acid group at the 5th position of the benzodiazole ring, with a hydrochloride salt form. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

    5-methyl-1H-benzimidazole-6-carboxylic acid: Another benzodiazole derivative with a different substitution pattern.

Uniqueness

6-methoxy-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can also affect its binding affinity to molecular targets and its overall pharmacological profile.

Properties

CAS No.

2763755-29-7

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.